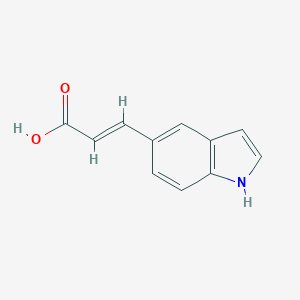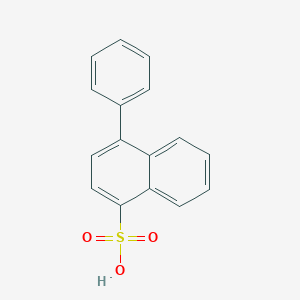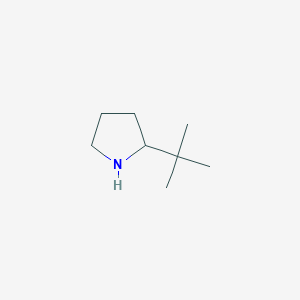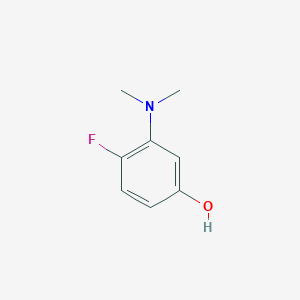
Ácido 3-(1H-Indol-5-il)acrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .
Molecular Structure Analysis
The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ . Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .Mecanismo De Acción
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or modulation of the target’s activity . For instance, some indole derivatives have shown inhibitory activity against α-glucosidase .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives have been reported to have a variety of effects at the molecular and cellular level, often related to their inhibitory or modulatory activity on their targets .
Action Environment
It’s worth noting that the thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-Indol-5-yl)acrylic acid has several advantages as a research tool. It is relatively easy to synthesize, and its anticancer activity has been well-documented. However, there are also some limitations to its use in lab experiments. 3-(1H-Indol-5-yl)acrylic acid is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, 3-(1H-Indol-5-yl)acrylic acid can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(1H-Indol-5-yl)acrylic acid. One area of interest is the development of new drugs based on the structure of 3-(1H-Indol-5-yl)acrylic acid. Researchers are also interested in exploring the potential of 3-(1H-Indol-5-yl)acrylic acid as a tool for studying epigenetic regulation, which is the process by which gene expression is controlled. Finally, there is interest in exploring the potential of 3-(1H-Indol-5-yl)acrylic acid as a therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-(1H-Indol-5-yl)acrylic acid (3-(1H-Indol-5-yl)acrylic acid) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(1H-Indol-5-yl)acrylic acid has been shown to exhibit significant anticancer activity, as well as antimicrobial, antifungal, and antiviral properties. While there are some limitations to its use in lab experiments, 3-(1H-Indol-5-yl)acrylic acid has several advantages as a research tool. There are several future directions for research on 3-(1H-Indol-5-yl)acrylic acid, including the development of new drugs and the exploration of its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-(1H-Indol-5-yl)acrylic acid can be achieved through various methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the Heck reaction, which involves the coupling of an indole derivative with an acrylate ester in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Inhibidores de Moléculas Pequeñas
Los derivados del indol, como el “ácido 3-(1H-Indol-5-il)acrílico”, se han utilizado para diseñar inhibidores de moléculas pequeñas. Estos compuestos son importantes en el desarrollo de nuevos agentes terapéuticos que pueden modular las vías biológicas al inhibir enzimas o receptores específicos .
Agentes Antituberculosos
Las investigaciones han demostrado que ciertos derivados del indol exhiben actividad antituberculosa. Esto sugiere que el “ácido 3-(1H-Indol-5-il)acrílico” podría utilizarse potencialmente en la síntesis de nuevos compuestos para combatir la tuberculosis .
Tratamiento del Cáncer
Los derivados del indol se están reconociendo cada vez más por su potencial para tratar las células cancerosas. Pueden desempeñar un papel en el desarrollo de nuevos fármacos contra el cáncer debido a su capacidad para interferir con la proliferación y supervivencia celular .
Tratamiento Microbiano
También se ha identificado que estos compuestos tienen propiedades antimicrobianas, lo que podría hacerlos útiles en el tratamiento de diversas infecciones microbianas .
Tratamiento de Trastornos
Las diversas actividades biológicas de los derivados del indol también se extienden al tratamiento de diferentes tipos de trastornos en el cuerpo humano, lo que indica un amplio potencial terapéutico .
Inhibidores de α-Glucosidasa
Los compuestos relacionados con el “ácido 3-(1H-Indol-5-il)acrílico” se han explorado como inhibidores de la α-glucosidasa, que son importantes para el manejo de afecciones como la diabetes al controlar los niveles de azúcar en la sangre .
Derivados de Hormonas Vegetales
Se sabe que los derivados del indol están relacionados con las hormonas vegetales como el ácido indol-3-acético, que es crucial para el crecimiento y desarrollo de las plantas. Esto sugiere posibles aplicaciones agrícolas para el “ácido 3-(1H-Indol-5-il)acrílico” en la mejora de la salud y el rendimiento de las plantas .
Análisis Bioquímico
Biochemical Properties
3-(1H-Indol-5-yl)acrylic acid, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(1H-Indol-5-yl)acrylic acid may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-Indol-5-yl)acrylic acid is not well-defined. Indole derivatives are known to bind with high affinity to multiple receptors, which could lead to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Indole-3-acetic acid, a derivative of indole, is produced by the degradation of tryptophan in higher plants
Propiedades
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUSMDFTBTTGY-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)





![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)


![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)